![molecular formula C21H17N3O3S B2888702 Methyl 2-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamido)benzoate CAS No. 852133-56-3](/img/structure/B2888702.png)
Methyl 2-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamido)benzoate” is a chemical compound that is part of the imidazo[2,1-b]thiazole derivatives . These derivatives have been used as primary ligands in the synthesis of phosphorescent iridium complexes .
Synthesis Analysis
The compound can be synthesized from thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone . This synthesis process is used to create a variety of phosphorescent iridium complexes . Another study also mentions the synthesis of similar imidazo[2,1-b]thiazole-based chalcones, which were tested for their anticancer activities .Molecular Structure Analysis
The molecular structure of this compound is part of the broader class of imidazo[2,1-b]thiazole derivatives. These derivatives have been used as primary ligands in the synthesis of phosphorescent iridium complexes . The introduction of trifluoromethyl groups at the phenyl ring of these compounds can shift the emission spectra of Ir 3+ complexes by about 50 nm .Chemical Reactions Analysis
The compound is involved in the synthesis of phosphorescent iridium complexes . The introduction of trifluoromethyl groups at the phenyl ring of these compounds can shift the emission spectra of Ir 3+ complexes .Aplicaciones Científicas De Investigación
Cancer Therapy Applications
Research into cyclic amine-containing benzimidazole carboxamide PARP inhibitors has shown promising results in cancer therapy. These compounds, including a closely related structural analog, exhibit excellent PARP enzyme potency and cellular potency, marking them as potential candidates for cancer treatment. In vivo efficacy has been demonstrated in murine melanoma and breast cancer xenograft models when used in combination with other chemotherapeutic agents (Penning et al., 2009).
Material Science and Chemistry
A study on the Fries rearrangement in ionic melts highlights the use of certain benzimidazole derivatives as solvents and catalysts for organic synthesis reactions. This unconventional approach opens new pathways for chemical transformations, showcasing the versatility of benzimidazole derivatives in facilitating organic reactions (Harjani et al., 2001).
Antifilarial and Antineoplastic Agents
Benzimidazole derivatives have been investigated for their potential as antifilarial and antineoplastic agents. Compounds synthesized from methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates showed significant in vivo activity against various filarial worms, indicating their potential as antifilarial agents. Additionally, certain compounds demonstrated significant growth inhibition in cancer cell lines, suggesting their use as antineoplastic agents (Ram et al., 1992).
Antibacterial Activity
The synthesis of benzimidazole derivatives has been explored for their antibacterial properties. A series of methyl 2-substituted benzimidazole-1-carbodithioates showed effectiveness against both gram-positive and gram-negative bacterial species, indicating the potential for these compounds in developing new antibacterial agents (Devmurari et al., 2010).
Computational Chemistry for Corrosion Inhibition
A theoretical study using Density Functional Theory (DFT) explored benzimidazole and its derivatives, including their potential as corrosion inhibitors for mild steel. The study provided insights into the electronic properties relevant to their inhibitory action, demonstrating the application of computational chemistry in evaluating the effectiveness of benzimidazole derivatives as corrosion inhibitors (Obot & Obi-Egbedi, 2010).
Mecanismo De Acción
Target of Action
Similar compounds such as imidazo[2,1-b]thiazole derivatives have been reported to target theepidermal growth factor receptor (EGFR) . EGFR is a primary tumor marker in many cancer types, including breast, lung, colon, bladder, liver, cervical, prostate, and ovarian cancers .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets, leading tomitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .
Biochemical Pathways
This pathway involves the binding of particular ligands like transforming growth factor (TGF) and epidermal growth factor (EGF) to the extracellular domain of the EGFR, inducing activation, dimerization of intrinsic kinase activity, and subsequent autophosphorylation of the EGFR .
Pharmacokinetics
Similar compounds have been reported to undergo metabolism to exert their genotoxic effects, with cytochrome p4501a2 (cyp1a2) being a key enzyme involved in the activation of these compounds to a genotoxin .
Result of Action
Similar compounds have shown to exhibit cytotoxic activity on cancer cells, leading to cell death .
Action Environment
It’s worth noting that similar compounds have shown to exhibit shifts in their emission spectra based on the introduction of trifluoromethyl groups at the phenyl ring .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-13-18(19(25)22-16-11-7-6-10-15(16)20(26)27-2)28-21-23-17(12-24(13)21)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCDLRUQOJZZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
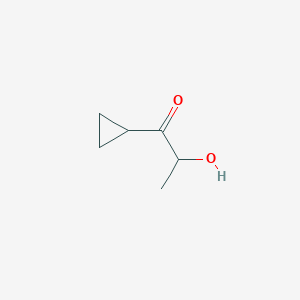

![5-Acetyl-2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2888624.png)
![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride](/img/structure/B2888625.png)
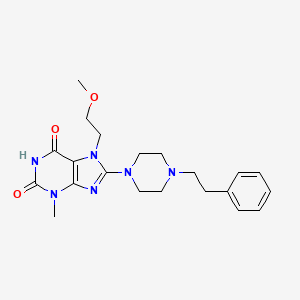
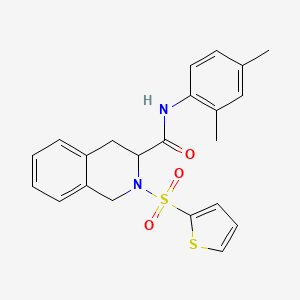


![3-Chloro-4-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2888636.png)
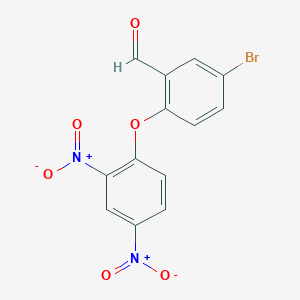
![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2888638.png)
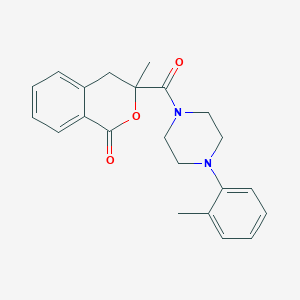
![3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2888641.png)
